Azamulin

Description

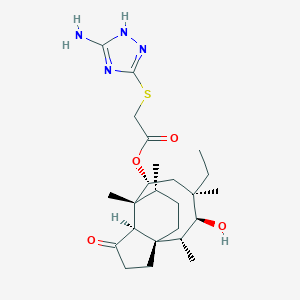

a Cyp3A inhibitor; structure in first source

Properties

IUPAC Name |

[(1S,2R,3S,4R,6R,7R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28)/t13-,14+,16-,18+,19+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHQJXGMLMSMLC-WBUYAQKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]([C@@]2([C@@H](CC[C@@]3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301046434 | |

| Record name | Azamulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76530-44-4 | |

| Record name | Azamulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076530444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azamulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,3S,4R,6R,7R,8R,14R)-4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.01,8]tetradec-6-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/875AQ866X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Mechanisms of Action of Azamulin: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Azamulin, a semi-synthetic derivative of the pleuromutilin class of antibiotics, presents a fascinating duality in its mechanism of action. Primarily investigated for its antibacterial properties, it operates as a potent inhibitor of bacterial protein synthesis. Concurrently, this compound has been extensively characterized as a highly selective and potent inhibitor of human cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. This dual activity profile makes this compound a subject of significant interest in both infectious disease research and drug metabolism studies. This technical guide provides an in-depth exploration of these two distinct mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and interactions.

Antibacterial Mechanism of Action: Inhibition of Protein Synthesis

As a member of the pleuromutilin class of antibiotics, this compound's antibacterial effect stems from its ability to disrupt protein synthesis in susceptible bacteria.[1] This action is highly specific to bacterial ribosomes, with minimal impact on eukaryotic protein synthesis.[1]

Molecular Target and Binding Site

The molecular target of this compound is the 50S subunit of the bacterial ribosome. Specifically, it binds to the peptidyl transferase center (PTC), a crucial region responsible for catalyzing the formation of peptide bonds between amino acids.[2] The binding site is located in Domain V of the 23S rRNA.[2]

The tricyclic mutilin core of the pleuromutilin structure, including this compound, anchors within the A-site of the PTC through hydrophobic stacking interactions with nucleotides such as U2504 and C2452.[2] The C14 side chain of the molecule extends into the P-site.[2] This dual-site interaction effectively obstructs the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNA molecules, thereby preventing peptide bond formation and halting protein elongation.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of protein synthesis inhibition by this compound and a general workflow for its investigation.

Quantitative Data

| Compound | Assay System | IC50 (µM) |

| Lefamulin | E. coli coupled transcription/translation | 0.51 |

| Lefamulin | S. aureus coupled transcription/translation | 0.31 |

| Lefamulin | Eukaryotic (rabbit reticulocyte) translation | 952 |

Table 1: In vitro protein synthesis inhibitory activity of Lefamulin.[1]

Experimental Protocols

1.4.1. In Vitro Coupled Transcription/Translation Assay

This assay measures the inhibitory effect of a compound on protein synthesis from a DNA template in a bacterial cell-free system.

-

System: E. coli S30 extract system for coupled transcription/translation.

-

Reporter: A plasmid containing a reporter gene, such as luciferase, under the control of a bacterial promoter.

-

Procedure:

-

The S30 extract is combined with a reaction mixture containing amino acids, ATP, GTP, and other necessary components for transcription and translation.

-

The reporter plasmid DNA is added to the mixture.

-

Varying concentrations of this compound (or other test compounds) are added to the reaction. A control with no inhibitor is also prepared.

-

The reactions are incubated at 37°C for a specified period (e.g., 1-2 hours).

-

Following incubation, the activity of the synthesized reporter protein is measured. For luciferase, this involves adding luciferin and measuring the resulting luminescence.

-

The concentration of this compound that inhibits 50% of the reporter protein synthesis (IC50) is calculated from the dose-response curve.[3]

-

1.4.2. Ribosome Binding Assay (Filter Binding Method - General Protocol)

This assay directly measures the binding of a radiolabeled ligand to ribosomes.

-

Materials:

-

Purified 70S ribosomes from a bacterial source.

-

Radiolabeled this compound (or a competitive radiolabeled pleuromutilin).

-

Nitrocellulose and nylon membranes.

-

Binding buffer (e.g., containing Tris-HCl, MgCl2, NH4Cl).

-

-

Procedure:

-

A constant concentration of ribosomes is incubated with varying concentrations of radiolabeled this compound in binding buffer.

-

For competition assays, a constant concentration of a radiolabeled pleuromutilin is incubated with ribosomes in the presence of increasing concentrations of unlabeled this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction mixture is then passed through a nitrocellulose membrane under vacuum. Ribosomes and any bound ligand are retained on the filter, while unbound ligand passes through. A nylon membrane can be placed underneath to capture unbound ligand for quantification.

-

The nitrocellulose filter is washed with cold binding buffer to remove non-specifically bound ligand.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

Binding parameters, such as the dissociation constant (Kd), can be determined by analyzing the binding data.[4][5]

-

Inhibition of Human Cytochrome P450 Enzymes

This compound is a potent and highly selective inhibitor of human CYP3A4 and CYP3A5, two of the most important enzymes involved in drug metabolism.[6] This inhibition is mechanism-based, meaning it is time- and NADPH-dependent, and leads to irreversible inactivation of the enzyme.[6]

Molecular Target and Mechanism of Inhibition

The primary targets of this compound in human liver microsomes are the cytochrome P450 enzymes CYP3A4 and CYP3A5. This compound acts as a mechanism-based inhibitor, also known as a suicide inhibitor.[6] This process involves the enzymatic bioactivation of this compound by CYP3A4 into a reactive metabolite. This metabolite then covalently binds to the enzyme, leading to its irreversible inactivation.[6]

The interaction of this compound with CYP3A4 and CYP3A5 has been elucidated by X-ray crystallography. In CYP3A4, a single molecule of this compound binds in the active site with its pleuromutilin core positioned near the heme iron.[7] In contrast, CYP3A5 exhibits homotropic cooperativity, with two molecules of this compound binding in the active site in a stacked, antiparallel orientation.[7] This differential binding may explain why time-dependent inhibition is observed with CYP3A4 but is minimal with CYP3A5.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of CYP3A4 inhibition by this compound and a typical experimental workflow to assess this inhibition.

Quantitative Data

This compound is a highly potent and selective inhibitor of CYP3A isoforms.

| Parameter | Enzyme | Substrate | Value (µM) |

| IC50 | |||

| CYP3A4 | Testosterone | 0.03 - 0.24 | |

| CYP3A5 | ~3.6 | ||

| CYP3A7 | ~3.12 | ||

| CYP2J2 | ~12 | ||

| Other CYPs | >24 | ||

| Ks (Spectral Dissociation Constant) | |||

| CYP3A4 | - | 1.7 - 3.5 | |

| Kd (Dissociation Constant) | |||

| CYP3A5 | - (1st binding event) | 0.6 | |

| CYP3A5 | - (2nd binding event) | 3.4 |

Table 2: Inhibition and binding constants of this compound for human cytochrome P450 enzymes.[6][8][7]

Experimental Protocols

2.4.1. CYP3A4 Inhibition Assay (Testosterone 6β-hydroxylation)

This assay measures the activity of CYP3A4 by quantifying the formation of its major metabolite from testosterone.

-

Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP3A4 (Supersomes).

-

Substrate: Testosterone.

-

Procedure:

-

Competitive Inhibition (IC50 determination):

-

Prepare incubations containing HLM or recombinant CYP3A4, testosterone, and varying concentrations of this compound in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding an NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Analyze the formation of 6β-hydroxytestosterone by LC-MS/MS.

-

Calculate the IC50 value from the dose-response curve.[8]

-

-

Mechanism-Based Inhibition (IC50 Shift Assay):

-

Divide the experimental setup into two sets of incubations.

-

In the first set, pre-incubate HLM or recombinant CYP3A4 with varying concentrations of this compound and an NADPH-generating system for a defined period (e.g., 30 minutes) at 37°C.

-

In the second set, perform the same pre-incubation but without the NADPH-generating system.

-

After the pre-incubation, add the substrate (testosterone) to both sets and incubate for a further period.

-

Stop the reaction and analyze for 6β-hydroxytestosterone as described above.

-

A significant decrease in the IC50 value in the presence of NADPH during pre-incubation indicates mechanism-based inhibition.[8]

-

-

2.4.2. X-ray Crystallography of CYP3A5-Azamulin Complex

This protocol outlines the general steps for obtaining a crystal structure of the enzyme-inhibitor complex.

-

Protein: Purified, concentrated human CYP3A5.

-

Ligand: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Procedure:

-

Combine the concentrated CYP3A5 protein with a molar excess (e.g., 3-fold) of this compound.

-

Incubate for a short period (e.g., 75-105 seconds) to allow complex formation.

-

Centrifuge the sample to remove any precipitate.

-

Set up crystallization trials using the sitting-drop vapor diffusion method. This involves mixing the protein-ligand complex solution with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant solution.

-

Crystals are grown at a controlled temperature (e.g., 23°C).

-

Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The crystal structure is solved and refined using crystallographic software.[7]

-

Conclusion

This compound exhibits two distinct and well-defined mechanisms of action. As an antibiotic, it targets the bacterial ribosome to inhibit protein synthesis, a mechanism shared with other pleuromutilins. As a chemical probe, it serves as a potent and selective mechanism-based inhibitor of human CYP3A4 and CYP3A5. This dual functionality underscores the importance of a thorough mechanistic understanding in drug development, both for therapeutic applications and for predicting potential drug-drug interactions. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted activities of this compelling molecule.

References

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 6. mdpi.com [mdpi.com]

- 7. Structural characterization of the homotropic cooperative binding of this compound to human cytochrome P450 3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly selective inhibition of human CYP3Aa in vitro by this compound and evidence that inhibition is irreversible - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Azamulin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of Azamulin, a pleuromutilin-derived antibiotic. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines detailed experimental protocols for property determination, and visualizes key mechanisms and workflows to support advanced research and formulation studies.

Introduction to this compound

This compound is a semi-synthetic derivative of the diterpene antibiotic pleuromutilin.[1][2] It is recognized primarily for its role as a highly selective, irreversible inhibitor of the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, which are crucial for the metabolism of a vast number of xenobiotics.[1][3] This specificity makes this compound an invaluable tool in drug metabolism and pharmacokinetic studies to delineate the contribution of CYP3A pathways.[4][5] Structurally, it is an azole derivative of pleuromutilin, featuring a complex tricyclic core and a C-14 side chain containing a 3-amino-1,2,4-triazole moiety linked via a thioacetyl group.[2][3] Understanding its physicochemical properties is paramount for its effective application in research, including the development of appropriate formulations and the interpretation of experimental outcomes.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference(s) |

| IUPAC Name | [(1S,2R,3S,4R,6R,7R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.0¹˒⁸]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | [1][3] |

| Synonyms | Antibiotic TDM 85-530, SA 85530b | [6] |

| CAS Number | 76530-44-4 | [3] |

| Chemical Formula | C₂₄H₃₈N₄O₄S | [1] |

| Molecular Weight | 478.65 g/mol | [1] |

| Appearance | White to beige crystalline solid | [6] |

| Melting Point | 128-130 °C | |

| Boiling Point | 659.4 °C at 760 mmHg | |

| Water Solubility | >300 µM; Sparingly soluble in aqueous buffers. Approx. 0.5 mg/mL in 1:1 ethanol:PBS (pH 7.2). | [4][6] |

| Organic Solvent Solubility | Approx. 30 mg/mL in Ethanol, DMSO, and Dimethylformamide (DMF). | [6] |

| Lipophilicity (LogP) | 4.19 (Predicted) | |

| pKa | Not experimentally determined. The key 3-amino-1,2,4-triazole moiety has a predicted pKa of 11.14 ± 0.20. | [7] |

| Stability | Stable for ≥ 4 years when stored at -20°C. Good chemical stability in acetonitrile for up to 12 days. | [4][6] |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 8 | |

| Rotatable Bonds | 6 |

Key Properties and Experimental Considerations

Solubility

This compound is characterized by low aqueous solubility, a critical factor influencing its bioavailability and formulation. It is sparingly soluble in aqueous buffers but shows significantly higher solubility in organic solvents like DMSO and ethanol.[6] For experimental use, stock solutions are typically prepared in an organic solvent and then diluted into aqueous media.[6] A common practice to enhance solubility in aqueous buffers is to first dissolve this compound in ethanol before diluting with the buffer of choice.[6]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While an experimental value is not widely reported, the predicted LogP of 4.19 suggests that this compound is a highly lipophilic molecule. This property is consistent with its ability to interact with the lipophilic active site of CYP450 enzymes and influences its membrane permeability and plasma protein binding.

Ionization Constant (pKa)

An experimental pKa value for this compound has not been reported in the literature. The molecule contains a basic amino group on the triazole ring and a hydroxyl group on the mutilin core. The 3-amino-1,2,4-triazole side chain is the most prominent ionizable group, with a predicted pKa value around 11.14, indicating it will be protonated under acidic conditions.[7] Precise determination of the pKa is essential for understanding its solubility profile at different physiological pH values and for developing robust analytical methods.

Stability

This compound is stable as a solid when stored under appropriate conditions (-20°C).[6] In solution, it demonstrates good stability in acetonitrile for at least 12 days.[4] However, aqueous solutions are not recommended for storage for more than one day.[6] For long-term studies, it is crucial to assess the stability of this compound in the specific experimental medium and storage conditions.

Mechanism of Action and System Interactions

This compound functions as a mechanism-based inhibitor of CYP3A4.[8] This means it is converted by the enzyme into a reactive metabolite that then forms a covalent, irreversible bond with the enzyme, leading to its inactivation.[4][8] This process is time- and NADPH-dependent.[4] Pre-incubation of this compound with liver microsomes in the presence of NADPH significantly enhances its inhibitory potency, with studies showing that a 10-minute preincubation can inhibit approximately 95% of testosterone 6β-hydroxylase activity (a marker of CYP3A4 function).[4]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.

-

Preparation: Add an excess amount of solid this compound powder to a vial containing a precise volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it in a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS. The solubility is calculated based on the measured concentration and the dilution factor.

Determination of Lipophilicity (Shake-Flask LogP Method)

This "gold standard" method directly measures the partitioning of a compound between octanol and water.[9][10]

-

Phase Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a precise volume of the this compound stock solution to a vial containing a precise volume of the pre-saturated aqueous buffer (a 1:1 volume ratio is common).

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Allow the vial to stand undisturbed or centrifuge it at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully sample an aliquot from both the upper n-octanol phase and the lower aqueous phase.

-

Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of pKa (Potentiometric Titration)

This method determines the pKa by measuring pH changes in a solution upon the addition of a titrant.[11]

-

Instrument Calibration: Calibrate a potentiometer and pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a water/methanol co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.

-

Titration: Make the solution acidic (e.g., to pH 2) with a standardized HCl solution. Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a basic value (e.g., pH 12).

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the resulting titration curve. The pH at the half-equivalence point corresponds to the pKa value. Perform at least three replicate titrations.

Determination of Chemical Stability (HPLC-Based Assay)

This protocol assesses the degradation of this compound over time under specific conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Stability Samples: Dilute the stock solution with the desired test medium (e.g., aqueous buffer, formulation vehicle) to the final target concentration. Aliquot the solution into multiple vials for different time points.

-

Storage: Store the vials under the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber). Prepare a control sample (T=0) and store it at -80°C.

-

Sample Analysis: At each scheduled time point (e.g., 0, 24, 48, 72 hours), retrieve a vial. If necessary, quench any reaction and dilute the sample to a concentration suitable for HPLC analysis.

-

HPLC Method: Analyze the samples using a validated, stability-indicating HPLC method. The method must be capable of separating the intact this compound peak from any potential degradant peaks.[12]

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration. The degradation rate can be determined by plotting the remaining percentage against time.

Conclusion

The physicochemical properties of this compound—particularly its high lipophilicity, low aqueous solubility, and mechanism-based inhibition of CYP3A4—are defining characteristics for its use in research. A thorough understanding and precise measurement of these properties are essential for designing robust experiments, developing suitable formulations, and accurately interpreting metabolic and pharmacokinetic data. The standardized protocols provided herein offer a framework for researchers to reliably characterize this compound and similar compounds in a drug discovery and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C24H38N4O4S | CID 16072188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 5. Application of this compound to Determine the Contribution of CYP3A4/5 to Drug Metabolic Clearance Using Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]

- 8. 3-Amino-1,2,4-triazole | 61-82-5 | FA17872 | Biosynth [biosynth.com]

- 9. Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 12. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

Azamulin and the Quest for Potent Pleuromutilin Antibiotics: A Technical Guide to Structure-Activity Relationships

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of azamulin and other pleuromutilin derivatives for researchers, scientists, and drug development professionals. By leveraging quantitative data from recent studies, this document outlines the key structural modifications that influence antibacterial efficacy and provides detailed experimental protocols for the evaluation of these compounds.

Introduction: The Pleuromutilin Class and this compound's Unique Profile

Pleuromutilin, a naturally occurring diterpenoid antibiotic, has served as a scaffold for the development of a critical class of antibacterial agents.[1] These compounds function by inhibiting bacterial protein synthesis through a unique mechanism of action: binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][3] This interaction prevents the correct positioning of transfer RNA (tRNA) and ultimately halts peptide bond formation.[3][4]

This compound, a semi-synthetic derivative, is a notable member of this class. While its development as an antibiotic was halted due to potent inhibition of human cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, it remains a valuable tool for studying drug metabolism.[5][6] The SAR studies surrounding this compound and its analogs continue to inform the design of new pleuromutilin antibiotics with improved therapeutic indices.

Core Structure-Activity Relationships

The antibacterial activity of pleuromutilin derivatives is primarily modulated by modifications at the C-14 side chain (also referred to as the C-22 position). The tricyclic core of pleuromutilin is generally considered essential for activity, with most modifications to this core structure leading to a decrease in potency.[7]

Key findings from numerous SAR studies indicate that the introduction of a thioether linkage at the C-14 position significantly enhances antibacterial activity.[7] Furthermore, the incorporation of basic groups or heterocyclic rings containing polar groups on this side chain can also lead to improved potency.[2]

Quantitative Analysis of this compound Analogs

The following tables summarize the minimum inhibitory concentration (MIC) and, where available, the minimum bactericidal concentration (MBC) of various pleuromutilin derivatives against clinically relevant bacterial strains. This data is crucial for understanding the direct impact of structural modifications on antibacterial efficacy.

Table 1: In Vitro Antibacterial Activity of 1,2,3-Triazole-Containing Pleuromutilin Derivatives

| Compound | R Group | MIC (µg/mL) vs. MRSA ATCC 43300 | MBC (µg/mL) vs. MRSA ATCC 43300 |

| 50 | 4-fluorophenyl | 0.5 | 1 |

| 62 | 4-chlorophenyl | 0.5 | 2 |

| 64 | 4-bromophenyl | 0.5 | 1 |

| Tiamulin | - | 1 | 2 |

Data extracted from a study on novel pleuromutilin analogs containing substituted 1,2,3-triazole moieties.[2]

Table 2: In Vitro Antibacterial Activity of Pleuromutilin Derivatives with Pyrazolo[3,4-d]pyrimidine Side Chains

| Compound | R Group | MIC (µg/mL) vs. S. aureus ATCC 43300 (MRSA) | MBC (µg/mL) vs. S. aureus ATCC 43300 (MRSA) |

| 12c | 4-fluorophenyl | 0.25 | 0.25 |

| 19c | 4-chlorophenyl | 0.25 | 0.5 |

| 22c | 4-bromophenyl | 0.25 | 0.25 |

| Tiamulin | - | 0.5 | 1 |

Data from a study on pleuromutilin derivatives containing a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain.[8]

Table 3: Ribosome Binding Affinity of Selected Pleuromutilin Derivatives

| Compound | K D (M) vs. 50S Ribosome |

| Compound 9 | 1.77 x 10⁻⁸ |

| Tiamulin | 2.50 x 10⁻⁸ |

K D (dissociation constant) values were determined using surface plasmon resonance (SPR). A lower K D value indicates a stronger binding affinity.[3]

Experimental Protocols

Detailed and standardized experimental procedures are paramount for the accurate evaluation of novel antibiotic candidates. The following sections describe the key assays used in the SAR studies of pleuromutilin derivatives.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against various bacterial strains.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, MRSA)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Tiamulin)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the test compounds and the positive control is prepared in the 96-well plates using MHB. The final concentrations typically range from 0.016 to 32 µg/mL.[2]

-

Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[9]

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.[9]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[2]

Ribosome Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique to measure the binding affinity between a compound and its target, in this case, the 50S ribosomal subunit.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip

-

Purified 50S ribosomal subunits

-

Test compounds

-

Running buffer

Procedure:

-

Chip Immobilization: The 50S ribosomal subunits are immobilized on the surface of the sensor chip.

-

Binding Analysis: A series of concentrations of the test compound are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, is measured in real-time.

-

Data Analysis: The association and dissociation rates are measured to calculate the dissociation constant (K D ), which reflects the binding affinity.[3] A lower K D value indicates a stronger interaction.[3]

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against mammalian cell lines to assess their potential for causing adverse effects in humans.

Materials:

-

Mammalian cell line (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

MTT Assay: MTT reagent is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The cell viability is calculated relative to untreated control cells.[2]

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental workflow of SAR studies and the mechanism of action of pleuromutilin antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural characterization of the homotropic cooperative binding of this compound to human cytochrome P450 3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

Azamulin's Inhibition of Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of azamulin on cytochrome P450 (CYP) enzymes. This compound, a semi-synthetic antibiotic derived from pleuromutilin, has emerged as a potent and highly selective inhibitor of the CYP3A subfamily, making it a valuable tool in drug metabolism and drug-drug interaction studies. This document synthesizes key quantitative data, details experimental protocols for assessing its inhibitory activity, and visualizes the underlying mechanisms and workflows.

Quantitative Inhibition Data

This compound demonstrates a marked selectivity for the CYP3A subfamily, with significantly lower inhibitory potency against other major human CYP isoforms. The following tables summarize the key inhibition parameters for this compound against various CYP enzymes, as determined in in vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes (rhCYP).

Table 1: IC50 Values of this compound for Human Cytochrome P450 Isoforms

| CYP Isoform | Test System | Substrate | IC50 (µM) | Reference |

| CYP3A4 | rhCYP | 7-Benzyloxy-4-trifluoromethylcoumarin | 0.03 - 0.24 | [1][2][3] |

| rhCYP | Testosterone | ~0.130 (4-min incubation) | [3] | |

| HLM | Testosterone | ~0.144 (4-min incubation) | [3] | |

| HLM | Midazolam | 1.0 (without pre-incubation) | [4] | |

| HLM | Midazolam | 0.46 (10-min pre-incubation) | [4] | |

| HLM | Midazolam | 0.13 (220-min pre-incubation) | [4] | |

| CYP3A5 | rhCYP | 7-Benzyloxy-4-trifluoromethylcoumarin | 15-fold higher than CYP3A4 | [1][2][3] |

| CYP3A7 | rhCYP | 7-Benzyloxy-4-trifluoromethylcoumarin | 13-fold higher than CYP3A4 | [1][2][3] |

| CYP2J2 | rhCYP | Not Specified | ~50-fold higher than CYP3A | [1][2][3] |

| CYP1A2 | HLM | Phenacetin O-deethylation | > 3 µM (<20% inhibition) | [4][5] |

| CYP2B6 | HLM | Bupropion 4'-hydroxylation | > 3 µM (<20% inhibition) | [4][5] |

| CYP2C8 | HLM | Rosiglitazone 5-hydroxylation | > 3 µM (<20% inhibition) | [4][5] |

| CYP2C9 | HLM | Diclofenac 4'-hydroxylation | > 3 µM (<20% inhibition) | [4][5] |

| CYP2C19 | HLM | (S)-(+)-mephenytoin 4'-hydroxylation | > 3 µM (<20% inhibition) | [4][5] |

| CYP2D6 | HLM | Dextromethorphan O-demethylation | > 3 µM (<20% inhibition) | [4][5] |

Table 2: Other Key Inhibition Parameters for this compound

| Parameter | Enzyme | Value | Test System | Notes | Reference |

| Inactivation rate/Ki | CYP3A4 | 0.4 µM/min | Not Specified | Indicates time-dependent inhibition. | [6][7] |

| Spectral Dissociation Constant (Ks) | CYP3A4 | 3.5 µM | rhCYP | Indicates a Type I binding spectrum. | [1][2][3] |

| Apparent Kd (Binary Complex) | CYP3A5 | 0.65 ± 0.64 µM | rhCYP | Reflects initial binding of one this compound molecule. | [6] |

| Apparent Kd (Ternary Complex) | CYP3A5 | 3.41 ± 0.60 µM | rhCYP | Reflects binding of a second this compound molecule. | [6] |

Mechanism of Inhibition

This compound's inhibition of CYP3A4 is multifaceted, involving both reversible competitive inhibition and irreversible mechanism-based (suicide) inhibition.[8][9] For CYP3A5, the interaction is distinct, characterized by homotropic cooperativity.[6]

Inhibition of CYP3A4

The primary mechanism of CYP3A4 inhibition by this compound is time- and NADPH-dependent, consistent with mechanism-based inactivation.[8] This process involves the metabolic activation of this compound by CYP3A4 into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[8] The pleuromutilin moiety of this compound is thought to be crucial for this metabolic activation.[8]

The following diagram illustrates the proposed mechanism-based inhibition of CYP3A4 by this compound.

Caption: Mechanism-based inhibition of CYP3A4 by this compound.

Cooperative Binding to CYP3A5

In contrast to CYP3A4, this compound exhibits homotropic cooperativity with CYP3A5, where the binding of one molecule of this compound to the active site facilitates the binding of a second molecule.[6] This sequential binding occurs at concentrations typically used for inhibition studies.[6] This cooperative binding may explain why time-dependent inhibition of CYP3A5 by this compound is either very slow or non-existent, as the formation of the ternary complex might restrict the formation of reactive intermediates.[6]

The diagram below depicts the cooperative binding of this compound to CYP3A5.

Caption: Cooperative binding of this compound to CYP3A5.

Experimental Protocols

The assessment of this compound's inhibitory effects on CYP enzymes typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes. Below are generalized protocols for determining IC50 values and evaluating time-dependent inhibition.

Determination of IC50 (Direct and Time-Dependent Inhibition)

This protocol is designed to assess both direct and time-dependent inhibition in a single experiment.

Materials:

-

Pooled human liver microsomes (HLM) or recombinant CYP enzymes

-

This compound stock solution (in a suitable solvent like acetonitrile or DMSO)

-

NADPH regenerating system

-

Specific CYP probe substrates (e.g., midazolam for CYP3A4/5, phenacetin for CYP1A2)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Workflow: The following diagram outlines the experimental workflow for a typical CYP inhibition assay.

Caption: General workflow for an in vitro CYP inhibition assay.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the incubation buffer.

-

Pre-incubation (for time-dependent inhibition):

-

In a 96-well plate, combine the HLM or rhCYP enzymes with the various concentrations of this compound.

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

A parallel incubation without NADPH is conducted to assess direct inhibition.

-

-

Substrate Incubation:

-

Following the pre-incubation, add the specific CYP probe substrate to initiate the metabolic reaction. For direct inhibition (no pre-incubation), the substrate is added immediately after combining the enzyme, inhibitor, and NADPH.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring linear metabolite formation.

-

-

Quenching: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate the protein.

-

Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. A shift in the IC50 value between the incubations with and without pre-incubation indicates time-dependent inhibition.

Spectral Binding Assays

Spectral binding assays are used to determine the interaction between a compound and the heme iron of the CYP enzyme. This compound binding to CYP3A4 results in a Type I spectral shift, which is characteristic of substrates and some inhibitors.

Procedure:

-

A solution of purified, heterologously expressed CYP3A4 is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.

-

A baseline spectrum is recorded (typically from 350 to 500 nm).

-

Small aliquots of a concentrated this compound solution are added to the sample cuvette, and an equal volume of solvent is added to the reference cuvette.

-

The difference spectrum is recorded after each addition until saturation is reached.

-

The magnitude of the spectral change (peak at ~390 nm and trough at ~420 nm for Type I) is plotted against the this compound concentration.

-

The spectral dissociation constant (Ks) is determined by fitting the data to a hyperbolic or quadratic equation.

Conclusion

This compound is a highly potent and selective inhibitor of the CYP3A subfamily, with a primary mechanism of time-dependent, irreversible inhibition of CYP3A4. Its distinct cooperative binding interaction with CYP3A5 makes it a valuable tool for differentiating the metabolic contributions of these two important enzymes. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies to characterize the role of CYP3A enzymes in xenobiotic metabolism and to assess the potential for drug-drug interactions.

References

- 1. Highly selective inhibition of human CYP3Aa in vitro by this compound and evidence that inhibition is irreversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Highly selective inhibition of human CYP3Aa in vitro by this compound and evidence that inhibition is irreversible. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Application of this compound to Determine the Contribution of CYP3A4/5 to Drug Metabolic Clearance Using Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural characterization of the homotropic cooperative binding of this compound to human cytochrome P450 3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, this compound and 6′,7′-Dihydroxybergamottin [mdpi.com]

- 9. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, this compound and 6',7'-Dihydroxybergamottin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis for Azamulin Binding to Cytochrome P450 3A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of Azamulin to Cytochrome P450 3A4 (CYP3A4), the most significant enzyme in human drug metabolism. Understanding this interaction is critical for predicting drug-drug interactions and guiding the development of safer, more effective pharmaceuticals.

Executive Summary

This compound is a potent and highly selective inhibitor of CYP3A4, acting through both competitive and mechanism-based (suicide) inhibition.[1][2] The structural basis for this interaction has been elucidated through X-ray crystallography, revealing that this compound binds within the active site of CYP3A4 in an extended conformation.[1] The pleuromutilin core of this compound is positioned near the heme group, facilitating the interactions that lead to inhibition.[1][3] This guide synthesizes the available crystallographic and quantitative binding data to provide a comprehensive overview for researchers in the field.

Quantitative Binding Data

The binding affinity of this compound for CYP3A4 has been characterized by several key parameters, indicating a high-potency interaction. The following table summarizes the reported quantitative data.

| Parameter | Value (µM) | Method | Source |

| IC50 | 0.03 - 0.24 | Competitive Inhibition Assay | [1][2] |

| Ks | 1.7 | Spectral Titration | [4] |

| Ks | 3.5 | Spectral Titration | [2][5] |

IC50 (Half-maximal inhibitory concentration): Represents the concentration of this compound required to inhibit 50% of CYP3A4 activity. The low micromolar to nanomolar range signifies potent inhibition.[1][2]

Ks (Spectral dissociation constant): Reflects the concentration of this compound required to induce a half-maximal spectral shift upon binding to the heme iron of CYP3A4, indicating a direct interaction with the active site.[2][4]

Structural Insights from Crystallography

The crystal structure of the CYP3A4-Azamulin complex, resolved to 2.52 Å (PDB ID: 6OOA), provides a detailed snapshot of the binding interaction.[1][3][6]

Binding Orientation: this compound occupies the active site in an extended conformation.[1] The bulky pleuromutilin head of the molecule is oriented towards the heme iron, consistent with the observed Type I spectral shift.[3][4] This orientation places the hexane ring of this compound in proximity to the heme iron, with carbon atoms C08 and C09 being 4.6 Å and 4.3 Å away, respectively, suggesting these as potential sites for oxidation that could lead to the formation of reactive metabolites responsible for mechanism-based inhibition.[1]

Key Interacting Residues: The stability of the this compound-CYP3A4 complex is maintained through a network of interactions with specific amino acid residues within the active site. These interactions are crucial for the positioning and inhibitory activity of this compound.[3] A diagram of these interactions is provided below.

Mechanism of Inhibition

This compound's inhibition of CYP3A4 is a two-step process involving initial reversible binding followed by irreversible inactivation.

The initial, reversible binding of this compound to the CYP3A4 active site results in competitive inhibition.[1] Subsequently, NADPH-dependent oxidation of this compound, likely at the hexane ring, generates a reactive metabolite.[1] This metabolite then covalently binds to the enzyme, leading to irreversible, mechanism-based inactivation.[2]

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the this compound-CYP3A4 interaction.

Recombinant Human CYP3A4 Expression and Purification

A common method for obtaining high yields of active CYP3A4 involves expression in Escherichia coli.

Expression:

-

A modified human CYP3A4 cDNA is cloned into an expression vector, often with an N-terminal modification and a C-terminal His-tag for purification.

-

The vector is transformed into a suitable E. coli strain (e.g., DH5α or C41(DE3)).

-

Cells are cultured to an optimal density, and protein expression is induced.

-

Cells are harvested by centrifugation and stored at -80°C.

Purification:

-

Thawed cells are resuspended in buffer and lysed.

-

The membrane fraction containing CYP3A4 is isolated by ultracentrifugation and solubilized with a detergent.

-

The solubilized protein is purified using a multi-step chromatography process, typically starting with affinity chromatography followed by ion-exchange chromatography.

-

The purity and concentration of the enzyme are determined spectrophotometrically.

Crystallization of the CYP3A4-Azamulin Complex

Obtaining high-quality crystals is essential for X-ray diffraction studies.

-

Purified CYP3A4 is concentrated to a suitable level (e.g., 10-20 mg/mL).

-

This compound is added in molar excess to the protein solution to ensure saturation of the active site.

-

The complex is crystallized using vapor diffusion methods (hanging or sitting drop) by mixing the protein-ligand solution with a precipitant solution.

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen for data collection.

X-ray Data Collection and Structure Determination

-

X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.

-

The diffraction data are processed, integrated, and scaled.

-

The structure is solved by molecular replacement using a previously determined structure of CYP3A4 as a search model.

-

The model is refined, and the ligand (this compound) is built into the electron density map.

Enzyme Inhibition Assays (IC50 Determination)

These assays quantify the inhibitory potency of this compound.

-

Human liver microsomes or recombinant CYP3A4 are incubated with a probe substrate (e.g., testosterone or midazolam) and varying concentrations of this compound.

-

The reaction is initiated by the addition of an NADPH-generating system.

-

After a defined incubation period, the reaction is quenched.

-

The formation of the metabolite (e.g., 6β-hydroxytestosterone) is quantified by LC-MS/MS.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Spectral Binding Titrations (Ks Determination)

This method measures the direct binding of this compound to the heme iron of CYP3A4.

-

A solution of purified CYP3A4 is placed in a spectrophotometer cuvette.

-

A baseline absorbance spectrum is recorded.

-

Small aliquots of a concentrated this compound stock solution are added sequentially to the cuvette.

-

The absorbance spectrum is recorded after each addition until saturation is reached.

-

The difference in absorbance between the peak (around 390 nm) and the trough (around 420 nm) is plotted against the this compound concentration.

-

The Ks value is determined by fitting the data to a hyperbolic or sigmoidal binding isotherm.[4]

Conclusion

The structural and quantitative data presented in this guide provide a detailed understanding of the interaction between this compound and CYP3A4. The high-resolution crystal structure reveals the precise binding mode of this compound in the active site, which is consistent with its potent competitive and mechanism-based inhibition. The experimental protocols outlined here offer a framework for researchers to further investigate this and other clinically relevant drug-enzyme interactions. This knowledge is paramount for the rational design of new chemical entities with improved safety profiles and for the effective management of drug-drug interactions in clinical practice.

References

- 1. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of modified human cytochrome P450 3A4 in Escherichia coli and purification and reconstitution of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Determination of cytochrome P450 3A4 activity with testosterone probe using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Azamulin: A Technical Guide on its unrealized Potential as an Antibacterial Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Azamulin, a semi-synthetic derivative of the pleuromutilin class of antibiotics, presents a compelling case study in drug development, highlighting the critical balance between antimicrobial efficacy and host safety. While demonstrating potent, broad-spectrum antibacterial activity, its clinical progression was halted during Phase I trials due to a significant off-target effect: the potent inhibition of the human cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides a comprehensive overview of this compound's potential as an antibacterial agent, detailing its mechanism of action, the reasons for its clinical discontinuation, and the experimental protocols relevant to its study. In the absence of publicly available Minimum Inhibitory Concentration (MIC) data for this compound, this report includes comparative data from other notable pleu-romutilin antibiotics to contextualize its potential efficacy.

Introduction

This compound is a derivative of pleuromutilin, a naturally occurring antibiotic discovered from the fungus Clitopilus passeckerianus. The pleuromutilin class is characterized by a unique tricyclic diterpenoid core structure and a mode of action distinct from many other antibiotic classes. While other pleuromutilins, such as lefamulin, have successfully reached clinical use for systemic treatment in humans, this compound's development path was cut short. The primary reason for its discontinuation was its potent and irreversible inhibition of CYP3A4, a critical enzyme in human drug metabolism[1]. This interaction poses a high risk of drug-drug interactions, making it unsuitable for systemic use. Despite this, understanding this compound's antibacterial properties remains valuable for the development of future pleuromutilin derivatives that may retain broad-spectrum activity without the adverse metabolic effects.

Mechanism of Antibacterial Action

The antibacterial activity of this compound, like other pleuromutilins, stems from its ability to inhibit bacterial protein synthesis. This is achieved by binding to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.

The key interactions are with domain V of the 23S rRNA. The tricyclic core of the pleuromutilin molecule binds within the PTC, sterically hindering the correct positioning of the acceptor (A-site) and peptidyl (P-site) tRNAs. This prevents the formation of peptide bonds, thereby halting protein elongation and ultimately leading to bacterial cell death. The unique binding site and mechanism of action of pleuromutilins mean there is a low potential for cross-resistance with other classes of ribosome-targeting antibiotics.

Below is a diagram illustrating the mechanism of action of pleuromutilin antibiotics.

Antibacterial Spectrum and Potency

| Antibiotic | Organism | MIC Range (µg/mL) |

| Lefamulin | Streptococcus pneumoniae | 0.06 - 0.25 |

| Staphylococcus aureus (MSSA) | ≤0.015 - 0.12 | |

| Staphylococcus aureus (MRSA) | 0.06 - 0.25 | |

| Haemophilus influenzae | 0.12 - 1 | |

| Mycoplasma pneumoniae | ≤0.008 | |

| Retapamulin | Staphylococcus aureus (MSSA) | 0.03 - 0.25 |

| Staphylococcus aureus (MRSA) | 0.06 - 0.5 | |

| Streptococcus pyogenes | ≤0.008 - 0.12 | |

| Tiamulin | Staphylococcus aureus | 0.12 - >128 |

| Clostridium perfringens | ≤0.03 - 0.25 | |

| Valnemulin | Mycoplasma gallisepticum | ≤0.007 - 0.03 |

| Brachyspira hyodysenteriae | 0.03 - 0.25 |

Note: This data is compiled from various sources for comparative purposes and does not represent the activity of this compound.

Experimental Protocols

The standard method for determining the in vitro antibacterial potency of a compound like this compound is the broth microdilution method. This quantitative assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Method for MIC Determination

Objective: To determine the MIC of this compound against a panel of bacterial isolates.

Materials:

-

This compound (or other test compound)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Positive control antibiotic with known MIC for the tested strains

-

Negative control (broth only)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation of Microtiter Plate:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

The following diagram outlines the workflow for the broth microdilution assay.

References

Azamulin's Impact on Drug Metabolism: A Technical Guide for Researchers

An In-depth Examination of Azamulin's Effects on Drug Metabolism Pathways for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the effects of this compound on drug metabolism pathways. This compound, a semi-synthetic pleuromutilin antibiotic, is a potent and selective inhibitor of cytochrome P450 3A4 (CYP3A4) and CYP3A5, key enzymes responsible for the metabolism of a vast number of pharmaceuticals.[1][2] Understanding the interaction of this compound with these and other drug-metabolizing enzymes is crucial for predicting and avoiding potential drug-drug interactions (DDIs) during drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.

Core Mechanism of Action: Potent and Selective Inhibition of CYP3A

This compound is recognized primarily for its strong inhibitory effect on the CYP3A subfamily of enzymes, particularly CYP3A4 and CYP3A5.[1][3] These enzymes are critical for the metabolic clearance of over 50% of currently marketed drugs.[4] The inhibition by this compound is characterized as both competitive and mechanism-based (suicide inhibition), indicating a time- and NADPH-dependent inactivation of the enzyme.[1][4] This irreversible inhibition is a critical factor in its potential to cause significant DDIs.[5]

The high selectivity of this compound for CYP3A4/5 over other CYP isoforms makes it a valuable tool in in vitro reaction phenotyping studies to determine the contribution of CYP3A to the metabolism of a new chemical entity.[1][6]

Quantitative Analysis of this compound's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various drug-metabolizing enzymes, as reported in the scientific literature.

Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by this compound

| CYP Isoform | Test System | Probe Substrate | IC50 (µM) | Percent Inhibition | Reference |

| CYP3A4 | Human Liver Microsomes | Midazolam | 0.03 - 0.24 | >90% at 3 µM | [1][5] |

| Human Liver Microsomes | Testosterone | 0.03 - 0.24 | ~95% at 4.8 µM (with pre-incubation) | [5] | |

| Human Liver Microsomes | 7-benzyloxy-4-trifluoromethylcoumarin | 0.03 - 0.24 | - | [5] | |

| Human Hepatocytes | Midazolam | 1.0 (no pre-incubation), 0.46 (10 min pre-incubation) | >90% at 3 µM | [5] | |

| CYP3A5 | Recombinant Enzyme | 7-benzyloxy-4-trifluoromethylcoumarin | IC50 15-fold higher than CYP3A4 | - | [5] |

| Human Hepatocytes | Midazolam | - | Inhibited by 3 µM this compound | [1][3] | |

| CYP3A7 | Recombinant Enzyme | 7-benzyloxy-4-trifluoromethylcoumarin | IC50 13-fold higher than CYP3A4 | - | [5] |

| CYP2J2 | Human Liver Microsomes | - | ~50-fold higher than CYP3A4 | - | [5] |

| CYP1A2 | Human Liver Microsomes/Hepatocytes | Phenacetin | >100-fold higher than CYP3A4 | <20% at 3 µM | [5] |

| CYP2C8 | Human Liver Microsomes | - | >100-fold higher than CYP3A4 | <20% at 3 µM | [5] |

| CYP2C9 | Human Liver Microsomes/Hepatocytes | Diclofenac | >100-fold higher than CYP3A4 | <20% at 3 µM | [5] |

| CYP2C19 | Human Liver Microsomes/Hepatocytes | (S)-Mephenytoin | >100-fold higher than CYP3A4 | <20% at 3 µM | [5] |

| CYP2D6 | Human Liver Microsomes/Hepatocytes | Dextromethorphan | No interaction observed | <20% at 3 µM | [5] |

| CYP2E1 | Human Liver Microsomes | - | >100-fold higher than CYP3A4 | - | [5] |

| CYP2B6 | Human Hepatocytes | Bupropion | - | <20% at 3 µM | [6] |

Table 2: Effect of this compound on Non-P450 Drug Metabolizing Enzymes

| Enzyme Family | Specific Enzymes/Substrates | Test System | Effect | Reference |

| UDP-Glucuronosyltransferases (UGTs) | UGT1A4, UGT2B4, UGT2B7 (1'-hydroxymidazolam glucuronidation) | Human Hepatocytes | Minor inhibition (~20-30%) | [3][5] |

| Aldehyde Oxidase (AO) | Phthalazine | Human Hepatocytes | No significant inhibition | [3][5] |

| Carboxylesterases (CES) | CDP323 | Human Hepatocytes | No significant inhibition | [5] |

| Flavin-containing Monooxygenases (FMO) | Cimetidine, Ranitidine | Human Hepatocytes | No significant inhibition | [5] |

| Sulfotransferases (SULTs) | Hydroxycoumarin | Human Hepatocytes | No significant inhibition | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of drug interactions. Below are synthesized protocols for key experiments based on published literature.

CYP Inhibition Assay in Human Liver Microsomes (HLM)

This protocol outlines the general procedure to determine the IC50 of this compound for a specific CYP isoform.

Materials:

-

Pooled human liver microsomes (HLM)

-

This compound

-

CYP-specific probe substrate (e.g., midazolam for CYP3A4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solvent (e.g., ice-cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the appropriate solvent. Prepare working solutions of the probe substrate and NADPH regenerating system.

-

Pre-incubation (for time-dependent inhibition): In a microcentrifuge tube, combine HLM, buffer, and this compound (or vehicle). Add the NADPH regenerating system to initiate the pre-incubation. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Reaction Incubation: Initiate the metabolic reaction by adding the CYP-specific probe substrate to the pre-incubation mixture (or to a mixture of HLM, buffer, and this compound without NADPH pre-incubation for direct inhibition).

-

Termination: After a short incubation time (e.g., 5-15 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the formation of the specific metabolite.

-

Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP Inhibition Assay in Human Hepatocytes

This protocol describes the assessment of CYP inhibition in a more physiologically relevant system.

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

CYP-specific probe substrate cocktail

-

LC-MS/MS system

Procedure:

-

Cell Culture: Plate hepatocytes in collagen-coated plates and allow them to attach and form a monolayer.

-

Treatment: Treat the hepatocytes with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Inhibition Assay: Remove the treatment medium and add fresh medium containing a cocktail of CYP-specific probe substrates.

-

Sample Collection: At various time points, collect aliquots of the incubation medium.

-

Sample Preparation: Stop the reaction in the collected aliquots by adding a quenching solvent and process as described for the HLM assay.

-

Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the metabolites of the probe substrates.

-

Data Analysis: Calculate the rate of formation for each metabolite and determine the IC50 of this compound for each CYP isoform.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways affected by this compound and the decision-making process in assessing its DDI potential.

This compound and CYP Induction

While this compound is predominantly characterized as a CYP inhibitor, the potential for enzyme induction is a critical consideration in drug development.[6] CYP induction is the process by which a drug enhances the expression of metabolizing enzymes, which can lead to increased clearance of co-administered drugs and potential loss of efficacy.[7]

Standard regulatory guidelines recommend that the potential for CYP induction be evaluated in vitro using cultured human hepatocytes.[6] In these assays, hepatocytes are treated with the test compound for an extended period (e.g., 48-72 hours), followed by measurement of CYP enzyme activity or mRNA levels. While comprehensive data on this compound's induction potential is not widely published, it is categorized as an experimental substance used in in vitro studies.[6] For any new chemical entity, a thorough evaluation of both CYP inhibition and induction is imperative to fully characterize its DDI profile.

Conclusion

This compound is a potent and highly selective inhibitor of CYP3A4 and CYP3A5, with minimal effects on other major CYP isoforms and non-P450 drug-metabolizing enzymes at concentrations where it strongly inhibits CYP3A. Its mechanism-based inhibition of these key enzymes underscores its potential to cause significant drug-drug interactions. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to understand and investigate the impact of this compound and other new chemical entities on drug metabolism pathways. A comprehensive assessment of both inhibition and induction is essential for the safe and effective development of new therapeutics.

References

- 1. Application of this compound to Determine the Contribution of CYP3A4/5 to Drug Metabolic Clearance Using Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective GABAA receptor modulator – an in vitro and in vivo comparison - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Engine: A Technical Guide to the Pleuromutilin Core and its Pivotal Role in Azamulin's Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. The pleuromutilin class of antibiotics has emerged as a significant contributor to this effort, offering a distinct mode of inhibiting bacterial protein synthesis. Azamulin, a semi-synthetic derivative of pleuromutilin, exemplifies the potential of this class. At the heart of this compound's efficacy lies the pleuromutilin core, a complex tricyclic scaffold that serves as the anchor for its potent antibacterial activity. This technical guide provides an in-depth exploration of the pleuromutilin core, its interaction with the bacterial ribosome, and its fundamental role in the overall activity of this compound. Through a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of key processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this critical pharmacophore.

The Pleuromutilin Core: A Structural Marvel

The pleuromutilin core is a diterpene with a unique 5-6-8 tricyclic ring system. This rigid structure is the foundational element responsible for the antibacterial properties of all pleuromutilin derivatives, including this compound.[1] Key structural features of the core are essential for its activity, and modifications at various positions have been extensively studied to understand their impact on potency and spectrum.

Structure-Activity Relationship

Decades of research have illuminated the critical structure-activity relationships (SAR) of the pleuromutilin class. The tricyclic mutilin nucleus is indispensable for biological activity.[2] While modifications to the core itself often lead to a loss of activity, alterations at the C14 side chain have proven to be a fruitful avenue for developing new derivatives with enhanced properties.[3] For instance, the introduction of a thioether group at the C14 side chain, as seen in many pleuromutilin derivatives, can significantly enhance antibacterial activity.[4] this compound, being a derivative of pleuromutilin, benefits from these structural optimizations.[4]

Mechanism of Action: Halting Protein Synthesis at its Core

The primary mechanism of action for pleuromutilin antibiotics, including this compound, is the inhibition of bacterial protein synthesis. This is achieved through a highly specific interaction with the 50S ribosomal subunit.

Binding to the Ribosomal Peptidyl Transferase Center